3,4-Dinitrobenzamide

Vue d'ensemble

Description

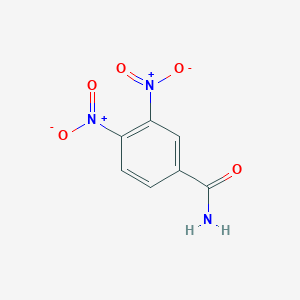

3,4-Dinitrobenzamide is an organic compound with the molecular formula C7H5N3O4. It is a derivative of benzamide, where two nitro groups are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,4-Dinitrobenzamide can be synthesized through the nitration of benzamide. The process typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3rd and 4th positions of the benzene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Dinitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Substitution: Sodium methoxide, methanol as solvent.

Hydrolysis: Aqueous sodium hydroxide, reflux conditions.

Major Products Formed:

Reduction: 3,4-Diaminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 3,4-Dinitrobenzoic acid and ammonia.

Applications De Recherche Scientifique

Anticancer Applications

3,4-Dinitrobenzamide derivatives are primarily utilized in enzyme-prodrug therapy , particularly in cancer treatment. The compound has been studied as a prodrug that can be activated by specific enzymes to produce cytotoxic agents.

Directed Enzyme Prodrug Therapy (DEPT)

Recent research has focused on dinitrobenzamide mustard prodrugs like PR-104A and SN27686, which have shown promise in DEPT strategies. These prodrugs are activated by bacterial nitroreductases (NTRs), which convert them into active metabolites that induce cell death in cancer cells. For instance, studies demonstrated that these prodrugs could effectively reduce ovarian cancer cell viability when combined with genetically modified NTRs .

Key Findings:

- Kinetic Parameters: The activation of these prodrugs was assessed using high-performance liquid chromatography (HPLC), revealing significant cytotoxic effects on the SK-OV-3 ovarian cancer cell line .

- Bystander Effect: The dinitrobenzamide prodrugs exhibited a higher bystander effect compared to traditional treatments like CB1954, enhancing their potential in clinical applications .

Antimicrobial Activity

This compound derivatives have also been investigated for their antimycobacterial properties . These compounds are being explored as potential treatments for tuberculosis (TB), particularly against multidrug-resistant strains.

Development of Antitubercular Agents

Research has synthesized various substituted dinitrobenzamide derivatives to evaluate their effectiveness against Mycobacterium tuberculosis. Notably, compounds derived from 3,5-dinitrobenzamide have shown comparable activity to established TB drugs like isoniazid .

Key Studies:

- A study synthesized a library of 3,5-dinitrobenzamides and evaluated their antitubercular activity through computational docking studies, leading to the identification of promising lead compounds .

- Another investigation focused on thiazolidin-4-one linked dinitrobenzamide derivatives, revealing significant antitubercular activity and insights into structural optimization for better efficacy against M. tuberculosis .

Antifungal Properties

In addition to its anticancer and antimicrobial applications, this compound has been explored for its antifungal activity .

Fungal Inhibition Studies

Recent studies have evaluated the antifungal efficacy of various dinitrobenzamide derivatives against Candida species. For example, ethyl 3,5-dinitrobenzoate exhibited potent antifungal activity with minimum inhibitory concentrations (MICs) indicating its effectiveness against multiple strains .

Findings:

Mécanisme D'action

The mechanism of action of 3,4-Dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro groups play a crucial role in its biological activity, often participating in redox reactions and forming reactive intermediates that can interact with cellular components. The compound’s ability to undergo reduction to form amino derivatives also contributes to its pharmacological effects.

Comparaison Avec Des Composés Similaires

3,5-Dinitrobenzamide: Similar in structure but with nitro groups at the 3rd and 5th positions.

4-Nitrobenzamide: Contains a single nitro group at the 4th position.

3-Nitrobenzamide: Contains a single nitro group at the 3rd position.

Comparison: 3,4-Dinitrobenzamide is unique due to the presence of two nitro groups at adjacent positions on the benzene ring, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, it exhibits distinct properties in terms of reduction potential, substitution patterns, and overall stability.

Activité Biologique

3,4-Dinitrobenzamide (DNB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with DNB, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

The biological activity of this compound is primarily attributed to its role as a prodrug that can be activated under hypoxic conditions. This activation is facilitated by nitroreductase enzymes, which convert the nitro groups into reactive amine forms. The resultant compounds can then form highly reactive aziridinium species capable of alkylating DNA, leading to cytotoxic effects in cancer cells.

Research has shown that DNB derivatives exhibit varying levels of cytotoxicity depending on their structural modifications. For instance, the introduction of carboxylic acid groups tends to enhance hypoxia selectivity while maintaining cytotoxicity under low oxygen conditions. In studies involving prostate cancer cell lines (PC-3 and DU-145), DNB constructs demonstrated significantly higher cytotoxicity in hypoxic environments compared to normoxic ones, highlighting their potential as targeted cancer therapies .

Structure-Activity Relationships (SAR)

The structure-activity relationship of this compound and its derivatives has been extensively studied to optimize their therapeutic efficacy. Key findings include:

- Modification Effects : The addition of aromatic moieties and the type of linker used in the synthesis significantly impact the biological activity of DNB derivatives. For example, specific N-alkylphenyl-3,5-dinitrobenzamide analogs showed promising anti-tubercular activity with minimal cytotoxicity against human cells .

- Cytotoxicity Profiles : Different DNB analogs were tested against resistant strains of Mycobacterium tuberculosis, revealing compounds with nanomolar MIC values. These findings suggest that structural modifications can enhance antibacterial properties while retaining safety profiles .

Case Studies

- Cancer Therapy : In a study focusing on dinitrobenzamide mustard prodrugs (PR-104A and SN27686), researchers demonstrated that these compounds could induce significant cell death in ovarian cancer cell lines when activated by genetically modified nitroreductases. This work illustrates the potential for DNB derivatives in directed enzyme prodrug therapy (DEPT), where prodrugs are selectively activated in tumor tissues .

- Antitubercular Activity : Another investigation synthesized a library of 3,5-dinitrobenzamide derivatives and assessed their activity against Mycobacterium tuberculosis. Several compounds exhibited activities comparable to established treatments like isoniazid, indicating their potential as new anti-tubercular agents .

Data Table: Summary of Biological Activities

| Compound | Activity Type | Target Organism/Cell Line | MIC (μg/mL) | Notes |

|---|---|---|---|---|

| This compound | Cytotoxicity | Prostate Cancer Cells (PC-3) | Varies | Higher activity under hypoxia |

| PR-104A | Cancer Prodrug | Ovarian Cancer Cells (SK-OV-3) | Varies | Significant cell death via DEPT |

| SN27686 | Cancer Prodrug | Ovarian Cancer Cells (SK-OV-3) | Varies | Enhanced bystander effect |

| 3,5-Dinitrobenzamide | Antitubercular | Mycobacterium tuberculosis | 0.031 | Comparable to isoniazid |

Propriétés

IUPAC Name |

3,4-dinitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O5/c8-7(11)4-1-2-5(9(12)13)6(3-4)10(14)15/h1-3H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJXPRIRONCXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625565 | |

| Record name | 3,4-Dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98604-39-8 | |

| Record name | 3,4-Dinitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98604-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,4-Dinitrobenzamide interact with Glutathione S-Transferase (GST), and what are the downstream effects?

A1: this compound acts as a specific substrate for GST []. When incorporated onto CdTe/ZnTe quantum dots, it quenches their fluorescence. GST catalyzes the nucleophilic substitution of reduced glutathione onto the para-nitro group of this compound. This reaction removes the quenching effect, leading to a significant increase in fluorescence. This property allows for the sensitive and selective detection of GST activity, both in vitro and in living cells [].

Q2: What makes this compound a suitable molecule for developing imaging probes?

A2: this compound's ability to quench fluorescence, coupled with the specific enzymatic activity of GST that reverses this quenching, makes it a powerful tool for imaging. This approach allows for a highly specific signal with low background noise, enabling the visualization of GST activity in living cells with high sensitivity []. This strategy can be applied to study GST's role in various cellular processes and diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.